D-Glutamic acid, N-(4-aminobenzoyl)-
CAS No.: 5959-18-2
Cat. No.: VC3355295
Molecular Formula: C12H14N2O5
Molecular Weight: 266.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5959-18-2 |
---|---|
Molecular Formula | C12H14N2O5 |
Molecular Weight | 266.25 g/mol |
IUPAC Name | (2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid |
Standard InChI | InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1 |
Standard InChI Key | GADGMZDHLQLZRI-SECBINFHSA-N |
Isomeric SMILES | C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N |
SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N |
Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N |
Introduction
D-Glutamic acid, N-(4-aminobenzoyl)-, also known as (4-aminobenzoyl)-D-glutamic acid, is a derivative of glutamic acid, a non-essential amino acid crucial in various metabolic processes. This compound has a molecular formula of C12H14N2O5 and a molecular weight of 266.25 g/mol . It is identified by its PubChem CID 38988600 and is structurally characterized by its 2D and 3D conformers available in PubChem .
Synthesis and Applications
The synthesis of D-Glutamic acid, N-(4-aminobenzoyl)- typically involves the condensation of D-glutamic acid with 4-aminobenzoic acid or its derivatives. This process can be facilitated through peptide coupling reactions, which are common in organic synthesis.
In terms of applications, while there is no specific literature on the use of D-Glutamic acid, N-(4-aminobenzoyl)-, compounds with similar structures have been investigated for their potential in drug development. For example, derivatives of glutamic acid have been studied for their anticancer and antimicrobial properties .
Future Research Directions
Future research on D-Glutamic acid, N-(4-aminobenzoyl)- could focus on its biological activity, including potential anticancer or antimicrobial effects. Additionally, exploring its interactions with enzymes involved in metabolic pathways could provide insights into its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume